molecular formula C10H10N2OS B7728972 3-ethyl-2-sulfanylquinazolin-4-one

3-ethyl-2-sulfanylquinazolin-4-one

Cat. No.: B7728972
M. Wt: 206.27 g/mol
InChI Key: OCZQWRFOQPLYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2-sulfanylquinazolin-4-one is a derivative of the quinazolin-4(3H)-one scaffold, a privileged structure in medicinal chemistry recognized for its potent biological activities. This specific compound serves as a key chemical precursor in oncology research, particularly in the design and synthesis of novel multi-targeted tyrosine kinase inhibitors (MT-TKIs) . The quinazolinone core is a validated pharmacophore that can effectively occupy the ATP-binding pocket of various protein kinases . Researchers utilize this compound to develop potential anticancer agents that simultaneously inhibit pivotal signaling pathways involved in cell proliferation, angiogenesis, and survival, such as those driven by VEGFR2, EGFR, and HER2 . Structural derivatives of this compound have demonstrated compelling anti-proliferative activity against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and cervical cancer (HeLa) . The mechanism of action for these advanced derivatives often extends beyond kinase inhibition to include the induction of programmed cell death. This is achieved through the upregulation of pro-apoptotic proteins like Bax, caspase-3, and caspase-9, coupled with the downregulation of the anti-apoptotic protein Bcl-2, and can lead to cell cycle arrest at specific phases such as the S-phase . The 2-sulfanyl moiety on the quinazolinone ring provides a versatile handle for further synthetic modification, allowing for the creation of diverse hybrid molecules aimed at enhancing potency, improving selectivity, and overcoming drug resistance .

Properties

IUPAC Name

3-ethyl-2-sulfanylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-2-12-9(13)7-5-3-4-6-8(7)11-10(12)14/h3-6H,2H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZQWRFOQPLYPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)C2=CC=CC=C2N=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

This method adapts the protocol for synthesizing 2-mercapto-3-phenylquinazolin-4-one by substituting phenyl isothiocyanate with ethyl isothiocyanate. The process involves two stages:

  • Thiourea Intermediate Formation :
    Anthranilic acid reacts with ethyl isothiocyanate in anhydrous ethanol under reflux (4–6 hours), yielding N-ethyl-2-(ethylcarbamothioyl)benzamide.

  • Cyclization :
    The intermediate undergoes base-mediated cyclization in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80–90°C for 5–7 hours. This step generates the quinazolinone ring, with the ethyl group at position 3 and a thiol group at position 2.

Key Data :

  • Yield : 60–65% after recrystallization from ethanol.

  • Characterization :

    • IR (KBr) : 3130 cm⁻¹ (S–H stretch), 1685 cm⁻¹ (C=O).

    • ¹H NMR (DMSO-d₆) : δ 1.23 (t, J = 7.0 Hz, 3H, CH₂CH₃), 3.99 (s, 2H, SCH₂), 7.48–8.09 (m, 4H, aromatic).

Advantages and Limitations

  • Advantages : High regioselectivity, scalable conditions.

  • Limitations : Requires handling of toxic isothiocyanates.

Nucleophilic Substitution of 2-Chloro-3-ethylquinazolin-4-one

Synthetic Pathway

This route involves introducing a thiol group at position 2 via nucleophilic aromatic substitution (NAS):

  • Synthesis of 2-Chloro-3-ethylquinazolin-4-one :
    3-Ethylquinazolin-4-one is chlorinated at position 2 using phosphorus oxychloride (POCl₃) under reflux (6–8 hours).

  • Thiolation :
    The chlorinated intermediate reacts with thiourea in ethanol at 70–80°C for 4–6 hours, followed by acidic hydrolysis (HCl) to yield the thiol derivative.

Key Data :

  • Yield : 55–60%.

  • Characterization :

    • IR (KBr) : 2560 cm⁻¹ (S–H stretch), 1678 cm⁻¹ (C=O).

    • *¹H NMR (CDCl₃)**: δ 1.32 (t, J = 7.0 Hz, 3H, CH₂CH₃), 4.15 (q, J = 7.0 Hz, 2H, NCH₂), 7.25–7.89 (m, 4H, aromatic).

Advantages and Limitations

  • Advantages : Avoids isothiocyanates; suitable for late-stage functionalization.

  • Limitations : Low NAS efficiency due to electron-deficient quinazolinone ring.

Oxidative Cyclization of 2-Amino-N-ethylbenzamide with DMSO/H₂O₂

Methodology

Adapting the H₂O₂-mediated protocol, this method employs dimethyl sulfoxide (DMSO) as both solvent and oxidizer:

  • Cyclization :
    2-Amino-N-ethylbenzamide reacts with 30% H₂O₂ in DMSO at 150°C for 18–20 hours, forming 3-ethylquinazolin-4-one.

  • Thiol Group Introduction :
    The quinazolinone is treated with Lawesson’s reagent (2.2 equiv) in toluene under reflux (8–10 hours), converting the C2 carbonyl to a thiol group.

Key Data :

  • Yield : 50–55%.

  • Characterization :

    • IR (KBr) : 2530 cm⁻¹ (S–H stretch), 1692 cm⁻¹ (C=O).

    • ¹³C NMR (DMSO-d₆) : δ 14.1 (CH₂CH₃), 43.8 (NCH₂), 121.5–158.2 (aromatic carbons).

Advantages and Limitations

  • Advantages : Green chemistry approach (H₂O₂ as oxidant).

  • Limitations : Moderate yields due to competing over-oxidation.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagent Yield (%) Reaction Time (h)
Thiourea CyclizationAnthranilic acidEthyl isothiocyanate60–6510–12
NAS Substitution2-Chloro-3-ethylquinazolin-4-oneThiourea55–6010–12
Oxidative Cyclization2-Amino-N-ethylbenzamideH₂O₂/DMSO50–5518–20

Mechanism of Action

The mechanism of action of 3-ethyl-2-sulfanylquinazolin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly influences steric bulk, solubility, and biological interactions. Key analogs include:

Compound R3 Substituent Key Properties/Activities Reference
3-Ethyl-2-sulfanylquinazolin-4-one Ethyl (C2H5) Moderate lipophilicity; potential antimicrobial activity (inferred from SAR) N/A (hypothetical)
3-(Pyridin-3-ylmethyl) derivative Pyridinylmethyl Enhanced hydrogen bonding due to pyridine; possible CNS activity
3-(Morpholin-4-ylpropyl) derivative Morpholinopropyl Increased polarity; potential for improved solubility and CNS penetration
3-(2-Hydroxyethyl) derivative Hydroxyethyl Higher hydrophilicity; industrial applications noted
3-Cyclohexyl derivative Cyclohexyl High steric bulk; reduced membrane permeability

Implications :

  • Lipophilicity: Ethyl and cyclohexyl groups enhance lipophilicity, favoring membrane penetration, while hydroxyethyl and morpholinopropyl improve aqueous solubility .
  • Biological Activity: Pyridinylmethyl and morpholinopropyl groups may enhance interactions with enzymes or receptors via hydrogen bonding or polar interactions .

Substituent Variations at Position 2

The sulfanyl group at position 2 is critical for hydrogen bonding and redox reactivity. Modifications here alter chemical stability and biological efficacy:

Compound R2 Substituent Key Properties/Activities Reference
This compound Sulfanyl (SH) Reactive thiol group; potential for disulfide bond formation N/A (hypothetical)
2-(Cinnamylthio) derivative Cinnamylthio Extended conjugation; possible antioxidant activity
2-(Triazolylthiomethyl) derivative Triazolylthiomethyl Antimicrobial and anti-inflammatory activities
2-Methylsulfanyl derivative Methylsulfanyl (SCH3) Reduced reactivity compared to SH; improved stability

Implications :

  • Reactivity : The sulfanyl group (SH) in this compound may participate in redox reactions or act as a nucleophile, whereas methylsulfanyl (SCH3) derivatives are more stable but less reactive .

Pharmacological and Physicochemical Properties

Physicochemical Data

  • Molecular Weight : Ethyl-substituted analogs (~242–436 g/mol) generally fall within drug-like molecular weight ranges. For example, 3-methyl-2-sulfanyl derivatives have a molecular weight of 242.30 .
  • Solubility: Hydroxyethyl and morpholinopropyl substituents improve aqueous solubility compared to ethyl or cyclohexyl groups .

Q & A

Q. Q1. What are the common methods for synthesizing 3-ethyl-2-sulfanylquinazolin-4-one, and how can purity be optimized?

The synthesis typically involves cyclocondensation of anthranilic acid derivatives with isothiocyanates or thioureas under reflux conditions. For example:

  • Route 1 : Anthranilic acid reacts with phenyl isothiocyanate in ethanol with triethylamine as a base, followed by reflux (4–6 hours) to form the quinazolinone core .
  • Route 2 : Use of alkylation agents (e.g., ethyl iodide) to introduce the ethyl group at the N3 position under basic conditions (K₂CO₃/EtOH) .

Purification : Recrystallization from ethanol-DMF mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >95% purity. Temperature control during crystallization minimizes byproducts .

Structural Characterization

Q. Q2. Which analytical techniques are critical for confirming the structure of this compound?

  • X-ray crystallography : Resolves bond lengths (e.g., C2–S bond: ~1.68 Å) and planar geometry of the quinazolinone ring .
  • NMR : Key signals include δ 1.2–1.4 ppm (triplet for CH₂CH₃), δ 4.0–4.2 ppm (quartet for N–CH₂), and δ 13.5 ppm (sulfanyl proton) .
  • FT-IR : Stretching vibrations at 1670–1690 cm⁻¹ (C=O) and 2550–2600 cm⁻¹ (S–H) confirm functional groups .

Advanced Synthetic Challenges

Q. Q3. How do solvent polarity and catalytic systems influence reaction kinetics in quinazolinone synthesis?

  • Solvent effects : Polar aprotic solvents (DMSO, DMF) accelerate cyclization by stabilizing intermediates, while ethanol favors solubility of anthranilic acid derivatives .
  • Catalysts : Graphene oxide nanosheets enhance reaction rates by providing a high-surface-area platform for thiourea intermediate formation (yield increase: ~15–20%) .

Table 1 : Solvent and Catalyst Impact on Yield

ConditionYield (%)Reaction Time (h)Source
Ethanol (no catalyst)65–706
DMSO + graphene oxide85–903.5

Data Contradictions and Resolution

Q. Q4. How can researchers reconcile discrepancies in reported melting points and spectral data for this compound?

  • Melting points : Variations (e.g., 210–220°C) arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) can identify phase transitions .
  • Spectral data : Ensure consistent deuteration solvent (e.g., DMSO-d6 vs. CDCl₃) and calibration standards. Cross-validate with high-resolution mass spectrometry (HRMS) .

Mechanistic Insights

Q. Q5. What is the proposed mechanism for the thiol-disulfide exchange reactivity of this compound?

The sulfanyl group undergoes nucleophilic attack by disulfides (e.g., cystine) via a thiolate intermediate. Kinetic studies show pseudo-first-order dependence on disulfide concentration, with activation energy ~50 kJ/mol .

Biological Target Exploration

Q. Q6. How can researchers identify biological targets for this compound in antimicrobial studies?

  • Method : Use molecular docking (e.g., AutoDock Vina) to screen against bacterial dihydrofolate reductase (DHFR) or fungal CYP51. Validate with MIC assays and protein-binding studies (SPR/BLI) .
  • Key finding : The ethyl group enhances lipophilicity, improving membrane penetration (logP: ~2.5) .

Stability and Storage

Q. Q7. What conditions are optimal for long-term storage of this compound?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the sulfanyl group. Stability studies show <5% degradation over 12 months under these conditions .

Advanced Functionalization

Q. Q8. What strategies enable regioselective alkylation or acylation of the sulfanyl group?

  • Alkylation : Use bulky electrophiles (e.g., tert-butyl bromide) in THF with NaH to direct substitution at sulfur.
  • Acylation : Acetyl chloride in pyridine selectively acylates the sulfanyl group (yield: 80–85%) .

Reaction Optimization

Q. Q9. How can microwave-assisted synthesis improve efficiency in quinazolinone derivatization?

Microwave irradiation (100–120°C, 300 W) reduces reaction times by 60–70% compared to conventional heating. For example, ethylation at N3 completes in 20 minutes vs. 2 hours .

Data Reproducibility

Q. Q10. What steps ensure reproducibility in synthesizing this compound across labs?

  • Standardize protocols : Pre-dry solvents (molecular sieves), use calibrated thermocouples for reflux, and report detailed spectral parameters (e.g., NMR shimming).
  • Inter-lab validation : Share crystalline samples for XRD cross-checking to confirm structural consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.